molecular formula C10H18N2O6 B1143043 N-(5-Amino-1-carboxypentyl)iminodiacetic acid CAS No. 160369-83-5

N-(5-Amino-1-carboxypentyl)iminodiacetic acid

Cat. No.: B1143043
CAS No.: 160369-83-5
M. Wt: 262.26
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-1-carboxypentyl)iminodiacetic acid typically involves the reaction of lysine with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions often include the use of a strong base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-1-carboxypentyl)iminodiacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenated compounds like chloroacetic acid .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted amino acids .

Mechanism of Action

The mechanism of action of N-(5-Amino-1-carboxypentyl)iminodiacetic acid primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its carboxylate and amino groups, effectively sequestering the metal ions and preventing them from participating in unwanted chemical reactions. This chelation process is crucial in applications such as chelation therapy and metal ion analysis.

Comparison with Similar Compounds

N-(5-Amino-1-carboxypentyl)iminodiacetic acid can be compared with other chelating agents such as ethylenediaminetetraacetic acid (EDTA) and nitrilotriacetic acid (NTA). While all these compounds share the ability to chelate metal ions, this compound is unique in its structure, which includes a lysine backbone . This structural difference can influence its binding affinity and selectivity for different metal ions.

List of Similar Compounds

Biological Activity

N-(5-Amino-1-carboxypentyl)iminodiacetic acid, also known as Nα,Nα-bis(carboxymethyl)-L-lysine, is a compound with significant biological activities, particularly in the field of biochemistry and molecular biology. This article delves into its biological properties, mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C₁₀H₁₈N₂O₆
  • Molecular Weight : 262.26 g/mol
  • CAS Number : 113231-05-3
  • Appearance : White to pale yellowish powder
  • Purity : ≥97.0% (HPLC)

This compound serves primarily as a chelating agent, particularly for nickel ions (Ni²⁺). The compound's structure allows it to bind metal ions effectively, which is crucial for various biochemical applications:

  • Protein Purification : It is widely used in the purification of recombinant proteins through the His-tag technique, where proteins are tagged with a hexahistidine sequence that binds to nickel ions immobilized on solid surfaces. This method enhances the specificity and yield of protein purification processes .
  • Bitter Taste Receptor Inhibition : Research indicates that this compound acts as a competitive inhibitor of bitter taste receptors, specifically T2R4, with an IC50 value of 59 nM. This property can be leveraged in studies related to taste perception and receptor signaling pathways .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Protein ImmobilizationFacilitates the immobilization of His-tagged proteins for various assays.
Bitter Taste Receptor InhibitionInhibits T2R4 receptors, impacting taste signaling pathways.
Chelation of Metal IonsBinds Ni²⁺ ions, essential for protein purification and enzymatic reactions.

Case Studies and Research Findings

  • Protein Purification Studies :
    • Hochuli et al. (1987) first introduced the use of this compound in purifying recombinant proteins using nickel affinity chromatography. The study demonstrated its efficacy in enhancing protein yield and purity levels significantly .
  • Taste Receptor Research :
    • A study by Pydi et al. (2014) explored the role of amino acid derivatives as bitter taste receptor blockers, highlighting the potential applications of this compound in sensory biology and food science .
  • Cellular Applications :
    • Research involving lipid bilayers has shown that incorporating this compound can modify membrane properties and facilitate cellular interactions, which is crucial for drug delivery systems and biosensor development .

Properties

IUPAC Name

6-amino-2-[bis(carboxymethyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O6/c11-4-2-1-3-7(10(17)18)12(5-8(13)14)6-9(15)16/h7H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFQYGMJENQVQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Compound 11 is prepared using a procedure analogous to the procedure of Example 5 for the preparation of Compound 7, except that glutamic acid is used instead of N-(5-amino-1-carboxypentyl)iminodiacetic acid.
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Synthesis routes and methods II

Procedure details

A solution was prepared by the addition of 1 mmol of EDC and 0.2 mmol of NHS to 1 ml of DMSO, and 50 μl of the thus prepared solution was added onto the CMD film. The solution was then allowed to undergo the reaction at the room temperature for 30 minutes. After the solution was removed, washing with DMSO was performed one time. Also, a solution prepared by the addition of 0.1 mmol of AB-NTA (supplied by Dojin Kagaku K.K.) to 1 ml of DMSO was allowed to undergo the reaction for 12 hours. The solution was removed, and washing with ultra pure water was performed one time.
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